4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone
Description
4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinazoline moiety and a pyridazinone ring, suggests it may have interesting pharmacological properties.
Properties
CAS No. |
124294-25-3 |
|---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-methyl-3-[4-(methylamino)quinazolin-7-yl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H15N5O/c1-8-5-12(20)18-19-13(8)9-3-4-10-11(6-9)16-7-17-14(10)15-2/h3-4,6-8H,5H2,1-2H3,(H,18,20)(H,15,16,17) |
InChI Key |
MQSGWYLKTMXZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)C(=NC=N3)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Moiety: Starting from an appropriate aniline derivative, the quinazoline ring can be constructed through cyclization reactions.
Introduction of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting hydrazine derivatives with diketones or similar compounds.
Coupling of the Two Moieties: The final step involves coupling the quinazoline and pyridazinone moieties under specific conditions, such as using a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, purification techniques like crystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce various reduced forms of the pyridazinone ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-5-methyl-6-(4-amino-7-quinazolinyl)-3(2H)-pyridazinone
- 4,5-Dihydro-5-methyl-6-(4-(dimethylamino)-7-quinazolinyl)-3(2H)-pyridazinone
Uniqueness
The presence of the methylamino group in 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone may confer unique biological activities compared to its analogs. This could result in different pharmacokinetic properties, binding affinities, and therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
